molecular formula C27H25NO6 B037883 (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid CAS No. 122350-52-1

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid

Cat. No. B037883
M. Wt: 459.5 g/mol
InChI Key: FMWLYDDRYGOYMY-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis of related compounds involves multi-step reactions, starting from basic structures such as 4-oxopentanoic acid, with subsequent modifications including condensation, methylation, and functional group transformations. One method describes the synthesis of (S)-(+)-2-Amino-6-(aminooxy)-hexanoic acid derivatives through reactions involving (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl]amino}hexanoic acid, showcasing the complexity and precision required in synthesizing such compounds (Adamczyk & Reddy, 2001).

Molecular Structure Analysis

The molecular structure of compounds in this category often features intricate arrangements of atoms and bonds. Crystallography and spectroscopy (NMR, MS, X-ray diffraction) play crucial roles in determining these structures. For instance, the crystal structure of a related compound was detailed through single-crystal X-ray diffraction, highlighting the molecular geometry and intermolecular interactions critical for understanding the behavior of such molecules (Zhao et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include cycloadditions, electrophilic substitutions, and nucleophilic additions. The reactivity is significantly influenced by the presence of functional groups, such as the fluorenylmethoxycarbonyl moiety, which can undergo various transformations. A study on related fluorenylmethoxycarbonyl amino acids revealed their potential in forming conjugates and modifying molecular structures for specific applications (Weitzberg et al., 1991).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystallinity, are pivotal for understanding how these compounds can be handled, stored, and applied in various contexts. These properties are determined through analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), although specific studies on this compound's physical properties are not directly available in the cited research.

Chemical Properties Analysis

Chemical properties encompass acidity, basicity, reactivity towards different reagents, and stability under various conditions. The chemical structure, particularly the presence of electron-withdrawing or donating groups, dictates these properties. For example, the synthesis and characterization of related compounds have shown how modifications to the molecular structure can significantly alter reactivity and stability, indicating a deep connection between structure and function (Bem et al., 2018).

Scientific Research Applications

Solid Phase Synthesis Linkers

The compound has been explored for its potential as a linker in solid phase synthesis, offering higher acid stability compared to standard trityl resins. This allows for the immobilization and subsequent modifications of carboxylic acids and amines, with products being released upon treatment with trifluoroacetic acid (TFA) in high yield and excellent purity (Bleicher, Lutz, & Wuethrich, 2000).

Synthesis of Non-proteinogenic Amino Acids

This chemical has been utilized in the synthesis of non-proteinogenic amino acids, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives. These compounds are synthesized from a similar precursor, showcasing the versatility of (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid in synthetic organic chemistry (Adamczyk & Reddy, 2001).

Safety And Hazards

This compound may be an irritant . As with all chemicals, it should be handled with care, following appropriate safety protocols.

Future Directions

Given its potential use in peptide synthesis, this compound could be used in the development of new peptides for research or therapeutic applications .

properties

IUPAC Name

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO6/c29-25(30)15-14-24(26(31)33-16-18-8-2-1-3-9-18)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,30)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWLYDDRYGOYMY-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434756
Record name (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid

CAS RN

122350-52-1
Record name (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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